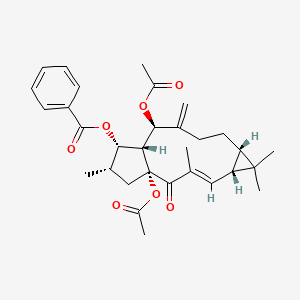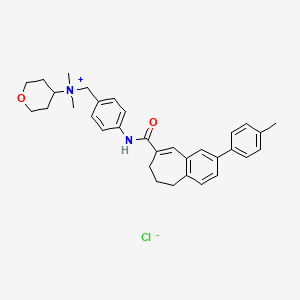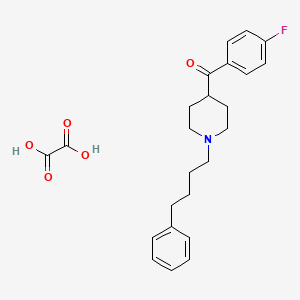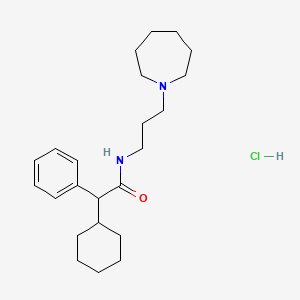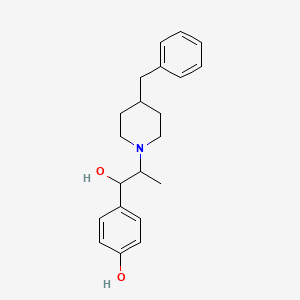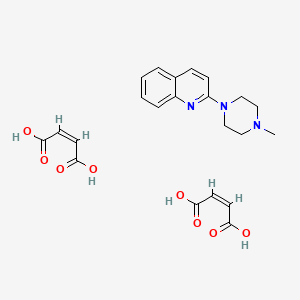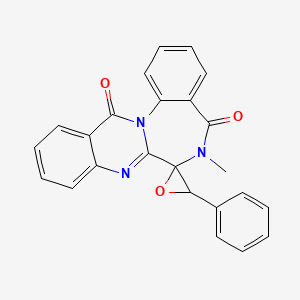
Benzomalvin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzomalvin C is a weak antagonist of the neurokinin-1 (NK1) receptor, inhibiting the binding of substance P by 46% when used at 100 μg/ml in vitro . It is also a weak inhibitor of indolamine 2,3-dioxygenase (IDO) with an IC50 value of 130 μM for recombinant IDO .
Synthesis Analysis
This compound is biosynthesized by a three-gene nonribosomal peptide synthetase cluster . The use of fungal artificial chromosomes with metabolomic scoring (FAC-MS) identified the terminal cyclizing condensation domain as BenY-C T and the internal C-domains as BenZ-C 1 and BenZ-C 2 . The key transformation involves Cu-catalyzed intramolecular C–N arylation of quinazolinone, leading to a sclerotigenin analogue that undergoes nucleophilic addition with benzaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C24H17N3O3 . It contains an epoxide group at C-19 and C-20, which is not present in benzomalvins A, B, or E .
Chemical Reactions Analysis
This compound was transformed to Z-benzomalvin B with UV 365 nm irradiation . The incorrect 1 H NMR data of Z-benzomalvin B in the literature was reassigned for the first time .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 395.4 g/mol . It has a topological polar surface area of 65.5 Ų .
Wissenschaftliche Forschungsanwendungen
Chemie Natürlicher Verbindungen
Benzomalvin C ist eine Verbindung, die aus dem marinen Pilz Aspergillus sp. gewonnen wurde, der aus der Weichkoralle Sinularia sp. isoliert wurde, die aus dem Südchinesischen Meer gesammelt wurde . Die absolute Konfiguration von this compound wurde erstmals durch Röntgenbeugung an Einkristallen berichtet .
Stabilitätsstudien
Die Stabilität der Doppelbindung von E-Benzomalvin B unter verschiedenen Lichtbedingungen wurde untersucht, und es wurde durch UV-Bestrahlung mit 365 nm in Z-Benzomalvin B umgewandelt .
Neurowissenschaften
This compound ist ein schwacher Antagonist des Neurokinin-1 (NK1)-Rezeptors . Es hemmt die Bindung von Substanz P um 46%, wenn es in vitro mit 100 µg/ml eingesetzt wird .
Biochemikalien
This compound ist ein Biochemikalie, das in der Rezeptorpharmakologie verwendet wird . Es ist ein schwacher Antagonist des NK1-Rezeptors .
Indolamin-2,3-Dioxygenase (IDO)-Hemmung
This compound ist auch ein schwacher Inhibitor der Indolamin-2,3-Dioxygenase (IDO) mit einem IC50-Wert von 130 µM für rekombinantes IDO .
Marine Naturstoffe
This compound ist einer der fast 370 marinen Naturstoffe (MNPs), die aus korallenabgeleiteten Mikroorganismen isoliert wurden .
Wirkmechanismus
Target of Action
Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .
Mode of Action
This compound acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, this compound can potentially reduce pain signals .
In addition, this compound also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, this compound can affect the metabolism of tryptophan, which may have various downstream effects .
Biochemical Pathways
Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body
Result of Action
Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzomalvin C plays a role in biochemical reactions by inhibiting the binding of substance P to the NK1 receptor by 46% when used at 100 µg/ml in vitro . It also inhibits IDO, an enzyme involved in the metabolism of tryptophan, with an IC50 value of 130 µM for recombinant IDO .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic action on the NK1 receptor and inhibitory action on IDO. These actions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the NK1 receptor and IDO. Its antagonistic action on the NK1 receptor inhibits the binding of substance P, a neuropeptide involved in pain perception . Its inhibitory action on IDO can lead to changes in tryptophan metabolism and potentially influence gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan as an inhibitor of IDO . This could potentially affect metabolic flux or metabolite levels.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzomalvin C involves a series of reactions including oxidative coupling, reduction, and cyclization.", "Starting Materials": ["3,5-dimethoxybenzaldehyde", "4-methoxyphenylacetic acid", "sodium hydride", "palladium acetate", "triethylamine", "ethyl acetate", "hydrogen gas", "acetic acid", "sodium borohydride", "methanol", "sodium hydroxide"], "Reaction": [ "Step 1: Oxidative coupling of 3,5-dimethoxybenzaldehyde and 4-methoxyphenylacetic acid using palladium acetate and triethylamine in ethyl acetate to form the intermediate", "Step 2: Reduction of the intermediate using hydrogen gas and palladium acetate in acetic acid to form the corresponding alcohol", "Step 3: Cyclization of the alcohol using sodium borohydride and methanol in acetic acid to form the benzomalvin C intermediate", "Step 4: Final cyclization of the intermediate using sodium hydroxide in methanol to form Benzomalvin C" ] } | |
CAS-Nummer |
157047-98-8 |
Molekularformel |
C24H17N3O3 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione |
InChI |
InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1 |
InChI-Schlüssel |
TWDKBDSVUUKABK-YKSBVNFPSA-N |
Isomerische SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6 |
SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6 |
Aussehen |
A solid |
Piktogramme |
Acute Toxic; Environmental Hazard |
Synonyme |
benzomalvin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







